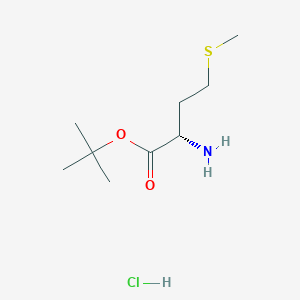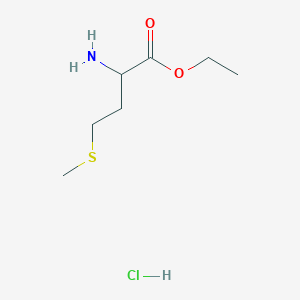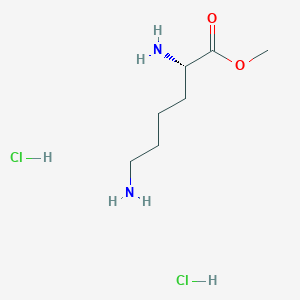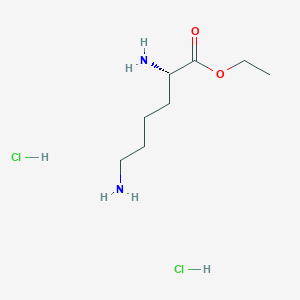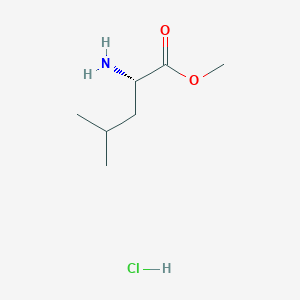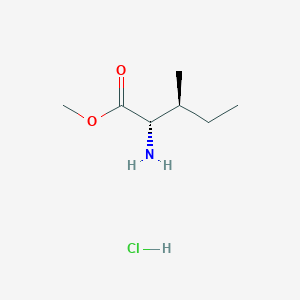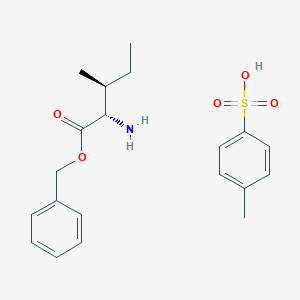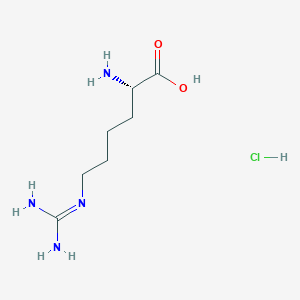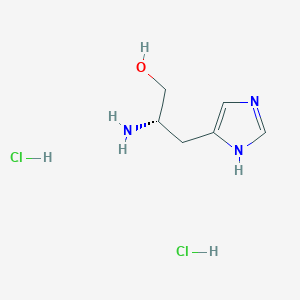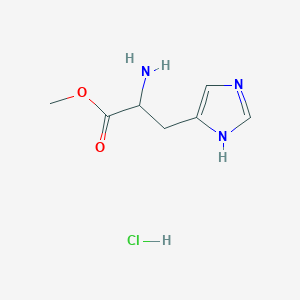
(S)-Azetidine-2-carboxylic acid
Descripción general
Descripción
(S)-Azetidine-2-carboxylic acid, also known as S-A2CA, is an organic compound belonging to the azetidine family of heterocyclic compounds. It is a chiral compound, meaning it has two different isomers, and is found in a variety of biological systems, including animals, plants, and bacteria. S-A2CA has been studied extensively in the laboratory due to its potential applications in the fields of medicinal chemistry, synthetic biology, and biochemistry.
Aplicaciones Científicas De Investigación
Ion Uptake and Release in Barley Roots : Azetidine-2-carboxylic acid was used as a proline analog to investigate protein synthesis and ion transport relationships in barley roots. It was found to inhibit the release of ions to the xylem of roots and intact plants, suggesting an effect on the process of release from symplast to the xylem (Pitman et al., 1977).
Presence in Garden Beets : Azetidine-2-carboxylic acid, a toxic and teratogenic non-protein amino acid, was identified in garden beets (Beta vulgaris). This compound is known to be misincorporated into proteins in place of proline, affecting various proteins and causing malformations in animal models (Rubenstein et al., 2006).
Proline Metabolism and Protein Conformation Studies : Azetidine-2-carboxylic acid was used in studies of proline metabolism and protein conformation. It was synthesized and used for uptake and incorporation studies in Arabidopsis thaliana and Escherichia coli (Verbruggen et al., 1992).
Presence in Food Chain : The compound was found in sugar beets and table beets, as well as in sugar beet byproducts used as dietary supplements for livestock. This raised concerns about its role in human disease and its presence in the food chain (Rubenstein et al., 2009).
Liver Fibrosis Treatment : Azetidine-2-carboxylic acid showed potential in ameliorating hepatic cirrhosis induced in rats, suggesting its use in treating liver fibrosis (Rojkind, 1973).
Radiosensitization in Hepatoma Cells : It was found to be a potent sensitizer to hyperthermia and ionizing radiation, enhancing cell killing when combined with X-ray treatments in hepatoma cells (van Rijn et al., 1999).
Nitrogen Metabolism in Liliaceae : Azetidine-2-carboxylic acid was recognized as an important constituent in the nitrogen economy of liliaceous plants (Fowden, 1959).
Effect on Collagen Synthesis : Its administration to chick embryos was shown to arrest collagen accumulation, suggesting its effect on collagen synthesis and structure (Lane et al., 1971).
Growth Inhibition in Seedlings : The compound was found to inhibit growth in seedlings, particularly mung beans, due to its incorporation into plant proteins in place of proline (Fowden, 1963).
Incorporation into Hemoglobin : It was incorporated into hemoglobin in rabbit reticulocytes, suggesting its potential use in studying protein synthesis and structure (Baum et al., 1975).
Mecanismo De Acción
Target of Action
L-Azetidine-2-carboxylic acid (AZC) is a toxic analogue of L-proline . The primary targets of AZC are proteins, specifically those that incorporate proline during their synthesis . AZC, due to its stereochemical similarity to L-proline, can be loaded onto L-proline-tRNA instead of L-Pro, a phenomenon characterized as protein misincorporation or amino acid mimicry .
Mode of Action
AZC interferes with nascent protein folding by triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . This is due to AZC being less flexible than L-Pro, resulting in polypeptides with a reduced capability of rotation . These changes eventually affect the folding and the tertiary structure of the proteins in which AZC is incorporated, resulting in non-functional, misfolded proteins .
Biochemical Pathways
The incorporation of AZC into proteins disrupts normal protein function, leading to proteotoxic stress . This misincorporation results in the accumulation of non-functional, misfolded proteins, which obstructs cell proliferation and growth .
Pharmacokinetics
It is known that azc can be biodegraded as the only carbon and nitrogen source by bacteria . The hydrolysis on the ring opening of AZC has an effective practical detoxification function .
Result of Action
The result of AZC’s action is a broad range of toxic, inflammatory, and degenerative abnormalities in human and animal cells . The accumulation of misfolded proteins becomes deleterious and finally obstructs cell proliferation and growth .
Action Environment
AZC is produced by members of the Liliaceae, Agavaceae, Asparagaceae, Fabaceae families and by several Beta vulgaris cultivars, such as beetroot or sugar beet . It serves as a defense mechanism in these plants, poisoning predators, pathogens, or competitors, thus protecting against infections and consumption, or impeding the growth of neighboring plants
Análisis Bioquímico
Biochemical Properties
L-Azetidine-2-carboxylic acid has the ability to act as an analog of proline and can be incorporated into proteins in place of proline . This misincorporation into proteins can lead to protein misfolding and disrupt the normal function of the protein . It is known to interact with enzymes, proteins, and other biomolecules involved in protein synthesis and folding .
Cellular Effects
The misincorporation of L-Azetidine-2-carboxylic acid into proteins can lead to proteotoxic stress . This can have a wide range of effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce ER stress and affect autophagy and Ca2+ homeostasis .
Molecular Mechanism
The molecular mechanism of L-Azetidine-2-carboxylic acid involves its misincorporation into proteins in place of proline . This can lead to changes in protein structure and function, including alterations in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of L-Azetidine-2-carboxylic acid can change in laboratory settings. For example, it has been shown that the levels of certain proteins and biomarkers can increase following treatment with this compound
Dosage Effects in Animal Models
The effects of L-Azetidine-2-carboxylic acid can vary with different dosages in animal models. While specific dosage effects have not been detailed in the search results, it is known that this compound can cause a wide range of toxic and teratogenic disorders in various animal species .
Metabolic Pathways
L-Azetidine-2-carboxylic acid is involved in the metabolic pathways related to protein synthesis and folding . It can be recognized by aminoacyl-tRNA synthetases, charged onto tRNAs, and misincorporated into proteins .
Transport and Distribution
While specific details on the transport and distribution of L-Azetidine-2-carboxylic acid within cells and tissues were not found in the search results, it is known that this compound can be transported into cells via amino acid permeases .
Subcellular Localization
The subcellular localization of L-Azetidine-2-carboxylic acid is likely to be influenced by its incorporation into proteins. As it can be misincorporated into proteins in place of proline, it may be found wherever these proteins are localized within the cell .
Propiedades
IUPAC Name |
azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUEWIQBXOCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859699 | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2517-04-6, 20063-89-2, 2133-34-8 | |
| Record name | (±)-2-Azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidinecarboxylic Acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azetidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZETIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | (S)-2-Azetidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




